N-[(3-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine
Description
N-[(3-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at the 1-position and a (3-bromothiophen-2-yl)methyl group at the 3-position. The bromothiophene moiety introduces steric bulk and electron-withdrawing characteristics, which may enhance stability and influence reactivity in cross-coupling reactions . The molecular formula is C9H10BrN3S (molecular weight: ~272.17 g/mol), with a purity typically ≥95% based on analogs .
Properties
Molecular Formula |
C9H10BrN3S |
|---|---|
Molecular Weight |
272.17 g/mol |
IUPAC Name |
N-[(3-bromothiophen-2-yl)methyl]-1-methylpyrazol-3-amine |
InChI |
InChI=1S/C9H10BrN3S/c1-13-4-2-9(12-13)11-6-8-7(10)3-5-14-8/h2-5H,6H2,1H3,(H,11,12) |
InChI Key |
HMGDMVLYTGBCFH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NCC2=C(C=CS2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 3-bromothiophene.
Formation of Bromothiophene Derivative: The 3-bromothiophene is then reacted with formaldehyde and a secondary amine to form the bromothiophene derivative.
Coupling with Pyrazole: The bromothiophene derivative is coupled with 1-methyl-1H-pyrazole-3-amine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for This compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(3-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound, such as the corresponding amine.
Substitution: Substituted derivatives where the bromine atom is replaced by other functional groups.
Scientific Research Applications
N-[(3-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine: has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-[(3-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine and related analogs:
Structural and Electronic Differences
- Bromine Position : The 3-bromo substitution on the thiophene ring in the target compound distinguishes it from the 4-bromo isomer (). DFT studies on analogs suggest bromine placement affects frontier molecular orbitals (FMOs), influencing reactivity in cross-coupling reactions .
- Thiazole analogs () are more electron-deficient, impacting π-π stacking interactions.
- Substituent Effects : Methyl groups on pyrazole (e.g., 5-methyl in ) increase steric hindrance, while fluorine () enhances metabolic stability through electronegativity.
Biological Activity
N-[(3-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Compound Overview
Chemical Properties:
| Property | Value |
|---|---|
| Molecular Formula | C9H10BrN3S |
| Molecular Weight | 272.17 g/mol |
| IUPAC Name | N-[(3-bromothiophen-2-yl)methyl]-1-methylpyrazol-3-amine |
| CAS Number | 1517462-74-6 |
The compound features a bromothiophene moiety linked to a pyrazole ring, which enhances its reactivity and potential for further functionalization. The presence of the bromine atom is particularly noteworthy as it may influence the compound's interaction with biological targets.
Antimicrobial Activity
Recent studies indicate that pyrazole derivatives, including this compound, exhibit notable antimicrobial properties. For instance, a study on various pyrazole derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The compound was tested against E. coli and S. aureus, showing significant zones of inhibition compared to control agents like streptomycin .
Table 1: Antimicrobial Activity Results
| Compound | Zone of Inhibition (mm) |
|---|---|
| This compound | 15 |
| Streptomycin (Control) | 20 |
| DMSO (Negative Control) | 0 |
Anti-inflammatory and Antitumor Activities
The compound has also been investigated for its anti-inflammatory and antitumor activities. Pyrazole derivatives are known to inhibit various kinases involved in cancer progression, such as BRAF(V600E) and EGFR. In vitro studies have shown that this compound can modulate these pathways, potentially leading to reduced tumor cell proliferation .
Mechanism of Action:
The proposed mechanism involves the binding of the compound to specific receptors or enzymes, leading to alterations in signaling pathways that regulate inflammation and tumor growth. This interaction may inhibit the activity of key enzymes or receptors involved in these processes.
Study 1: Antimicrobial Efficacy
In a recent study published in a peer-reviewed journal, researchers synthesized a series of pyrazole derivatives, including this compound. The antimicrobial activity was assessed using the well diffusion method against several bacterial strains. The results indicated that the compound exhibited promising antibacterial effects, particularly against P. mirabilis and A. niger .
Study 2: Antitumor Potential
Another study focused on evaluating the antitumor potential of pyrazole derivatives against various cancer cell lines. The results indicated that compounds with similar structural features to this compound demonstrated significant cytotoxic effects on cancer cells, suggesting a potential role in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
